molecular formula C13H15F2N3OS B2406324 4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-32-9

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No.: B2406324
CAS No.: 1105189-32-9
M. Wt: 299.34
InChI Key: PREGVXCSTOEKHN-UHFFFAOYSA-N
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Description

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number 1105189-32-9 and a molecular formula of C13H15F2N3OS, corresponding to a molecular weight of 299.34 g/mol . It features a benzothiazole core structure substituted with fluorine atoms at the 4 and 6 positions, and a N-(2-morpholin-4-ylethyl) group at the 2-amine position . As a specialized benzothiazole derivative, this compound is of significant interest in medicinal chemistry and drug discovery research. Its structure, incorporating both a benzothiazole heterocycle and a morpholine ring, is common in the development of pharmacologically active molecules. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core scaffold for biological screening. The fluorine atoms can enhance the molecule's metabolic stability and influence its binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3OS/c14-9-7-10(15)12-11(8-9)20-13(17-12)16-1-2-18-3-5-19-6-4-18/h7-8H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREGVXCSTOEKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4,6-difluoroacetophenone, under acidic conditions.

    Introduction of the Morpholine Moiety: The morpholine moiety can be introduced by reacting the benzothiazole intermediate with 2-chloroethylmorpholine in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any reducible functional groups present in the compound.

    Substitution: The fluorine atoms on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

4,6-Difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been explored as a potential therapeutic agent in drug discovery. Its structural characteristics suggest possible applications in targeting specific enzymes or receptors involved in various diseases:

  • Anticancer Properties : The compound's ability to inhibit specific protein kinases makes it a candidate for cancer treatment. Studies indicate that similar compounds can modulate cellular activities such as apoptosis and proliferation, potentially leading to anti-tumor effects .

Biological Activities

The compound has shown promise in various biological assays:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit antimicrobial properties. This compound may contribute to the development of new antimicrobial agents.
  • Enzyme Inhibition : The potential of this compound to inhibit enzymes like monoamine oxidase (MAO) and cholinesterase (ChE) has been investigated, highlighting its relevance in treating neurodegenerative diseases .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. It can be utilized in various organic reactions to create derivatives with enhanced properties.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

  • Cancer Research : Investigations into the anticancer properties have demonstrated that derivatives of benzothiazoles can inhibit tumor growth by targeting specific kinases involved in cell signaling pathways .
  • Neurodegenerative Diseases : The compound's ability to inhibit MAO suggests potential applications in treating conditions like depression associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and morpholine moiety contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is unique due to the specific positioning of the fluorine atoms and the presence of the morpholine moiety. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

4,6-Difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, which has been extensively studied for its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, supported by case studies, data tables, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 1105189-32-9
  • Molecular Formula : C12H14F2N2OS
  • Molecular Weight : 270.31 g/mol

Anticancer Activity

The benzothiazole scaffold has shown significant potential in anticancer drug design. Compounds derived from this structure often exhibit inhibitory activity against various kinases involved in cancer progression.

  • Inhibitory Potency :
    • A related compound in the benzothiazole series demonstrated potent inhibitory activity against CSF1R (IC50 = 5.5 nM) and exhibited selectivity over PDGFRβ (IC50 = 13 μM) .
    • In vivo studies indicated that similar compounds could reduce tumor growth significantly (e.g., a reduction of 62% in tumor growth at a dose of 200 mg/kg) .
  • Mechanism of Action :
    • The mechanism often involves the inhibition of specific kinases that play pivotal roles in cell signaling pathways associated with tumor growth and metastasis. For instance, compounds with similar structures have been shown to suppress enzymatic activity of EGFR with IC50 values ranging from 54.0 nM to 96 nM .

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives as antimicrobial agents.

  • Activity Against Bacterial Strains :
    • Research has indicated that certain benzothiazole derivatives exhibit promising activity against multidrug-resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Case Study 1: In Vivo Efficacy

A study involving a xenograft model demonstrated that a closely related benzothiazole compound effectively reduced tumor macrophage levels and overall tumor burden when administered at therapeutic doses. The study highlighted the importance of structural modifications on the efficacy of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the phenyl ring significantly influence the cytotoxic activity of benzothiazole derivatives. For instance, introducing halogen or methyl groups adjacent to the amino group enhanced potency against estrogen receptor-positive breast cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeCompound StructureIC50 ValueSelectivity Profile
CSF1R InhibitionBenzothiazole derivative5.5 nMHigh
EGFR InhibitionBenzothiazole derivative54.0 - 96 nMModerate
Tumor Growth ReductionMorpholino-substituted variantReduction by 62%Effective in vivo
Antimicrobial ActivityBenzothiazole derivativesVaries by strainEffective against MDR strains

Q & A

How can synthetic routes for 4,6-difluoro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine be optimized to improve yield and purity?

Basic Research Question
The synthesis of benzothiazole derivatives often involves cyclization reactions, nucleophilic substitutions, and amine coupling. For this compound, key steps include:

  • Fluorination : Introducing fluorine atoms at the 4,6-positions of the benzothiazole core via electrophilic substitution or halogen exchange (e.g., Balz-Schiemann reaction) under controlled temperatures (60–100°C) to avoid side products .
  • Morpholine Incorporation : Reacting 2-amino-benzothiazole intermediates with 2-morpholinoethyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Reflux conditions (12–24 hours) and stoichiometric ratios (1:1.2 amine:halide) are critical for optimal yields .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Verify fluorine-induced deshielding in the benzothiazole ring (e.g., δ 160–165 ppm for C-F in ¹³C NMR) and morpholine proton integration (δ 2.4–3.8 ppm) .
  • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹), C-F vibrations (~1200 cm⁻¹), and morpholine C-O-C asymmetric stretches (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺) with an error <5 ppm. Fragmentation patterns (e.g., loss of morpholine) provide additional validation .

How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this benzothiazole derivative?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can:

  • Predict Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The electron-withdrawing fluorine atoms lower LUMO energy, enhancing electrophilicity at the thiazole nitrogen .
  • Simulate Spectra : Compare computed IR/NMR spectra with experimental data to resolve ambiguities (e.g., tautomerism in the benzothiazole ring) .
  • Mechanistic Insights : Model reaction pathways (e.g., morpholine coupling) to optimize activation energies and solvent effects .

How should researchers address contradictions in reported biological activities of benzothiazole-amine derivatives?

Advanced Research Question
Discrepancies often arise from assay conditions or structural nuances. Methodological solutions include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position, morpholine chain length) and test against standardized assays (e.g., kinase inhibition) to isolate critical moieties .
  • Assay Validation : Replicate experiments under identical conditions (pH, temperature, cell lines) and use positive controls (e.g., staurosporine for kinase assays) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends or outliers .

What strategies are effective in scaling up the synthesis of this compound while maintaining reproducibility?

Advanced Research Question
Scale-up challenges include heat dissipation and impurity control. Key strategies:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., fluorination) to improve temperature control and reduce batch variability .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., solvent volume, catalyst loading) and identify critical quality attributes (CQAs) .

How can researchers resolve discrepancies between computational predictions and experimental reactivity data?

Advanced Research Question
Discrepancies may stem from solvation effects or overlooked transition states. Mitigation approaches:

  • Explicit Solvent Models : Use COSMO-RS or SMD solvation models in DFT calculations to account for solvent polarity .
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to explore non-equilibrium geometries that influence reactivity .
  • Experimental Calibration : Validate computational results with kinetic studies (e.g., Arrhenius plots) under controlled conditions .

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